Lanthanum carbonate hydroxide

Hyperphosphatemia Phosphate binder synthesis Nanotechnology-based phosphate binding

Lanthanum carbonate hydroxide (LaCO₃OH, LCH; CAS 198017-16-2) is a lanthanide-based inorganic phosphate-binding agent that serves as both a direct phosphate binder and the critical precursor for lanthanum dioxycarbonate (LDOC, La₂O₂CO₃), the active pharmaceutical ingredient in next-generation hyperphosphatemia therapeutics. Structurally, LCH crystallizes in an orthorhombic polymorph matching ICDD file 26-815, distinguishing it from the needle/plate morphology and ICDD 49-981 pattern of prior art LCH produced via sodium carbonate routes.

Molecular Formula CHLaO4
Molecular Weight 215.92 g/mol
CAS No. 198017-16-2
Cat. No. B12575495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum carbonate hydroxide
CAS198017-16-2
Molecular FormulaCHLaO4
Molecular Weight215.92 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[OH-].[La+3]
InChIInChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3
InChIKeyVYGHOXHBHAWHDO-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lanthanum Carbonate Hydroxide (CAS 198017-16-2) – Core Structural and Pharmacological Baseline for Phosphate Binder Selection


Lanthanum carbonate hydroxide (LaCO₃OH, LCH; CAS 198017-16-2) is a lanthanide-based inorganic phosphate-binding agent that serves as both a direct phosphate binder and the critical precursor for lanthanum dioxycarbonate (LDOC, La₂O₂CO₃), the active pharmaceutical ingredient in next-generation hyperphosphatemia therapeutics [1]. Structurally, LCH crystallizes in an orthorhombic polymorph matching ICDD file 26-815, distinguishing it from the needle/plate morphology and ICDD 49-981 pattern of prior art LCH produced via sodium carbonate routes [1]. The compound exhibits an exceptionally high affinity for dietary phosphate across the full gastrointestinal pH range (pH 1–7), with phosphate binding proceeding via formation of insoluble lanthanum phosphate (LaPO₄) that is excreted fecally [2][3]. Lanthanum-based binders, including LCH-derived products, carry the highest relative phosphate-binding coefficient (RPBC) among all clinically used binder classes (elemental lanthanum RPBC = 2.0, vs. sevelamer = 0.75, calcium acetate = 1.0) [4].

Lanthanum Carbonate Hydroxide (CAS 198017-16-2) – Why In-Class Lanthanum Compounds Cannot Be Freely Interchanged


Lanthanum carbonate hydroxide occupies a distinct position in the lanthanum phosphate binder synthesis cascade that precludes simple generic substitution with lanthanum carbonate hydrate (La₂(CO₃)₃·xH₂O, Fosrenol®) or other lanthanum salts. The critical differences are structural and kinetic: LCH produced via the non-alkali metal carbonate route (US 11,406,663) possesses a 2- to 3-fold higher surface area, spherical primary particle morphology (vs. needle/plate), a distinct polymorph (ICDD 26-815 vs. 49-981), and sodium content below 0.5 wt% compared to up to 1 wt% in prior art LCH [1]. Upon calcination, this LCH yields lanthanum dioxycarbonate (LDOC) with phosphate binding kinetics that are consistent across pH 3–7 [1], whereas prior art LDOC (from the '782 patent) exhibited pH-dependent kinetic slowing as pH increased [1]. Furthermore, LCH itself can function as an intermediate phosphate-binding species; the molar C/La ratio of 1:1 in LCH vs. 1.5:1 in lanthanum tricarbonate dictates the stoichiometric availability of lanthanum ions for phosphate chelation per unit mass [2]. These quantifiable structural, purity, and kinetic parameters mean that substituting a generic lanthanum carbonate hydrate for LCH-derived material will alter both phosphate-binding capacity and dose-volume characteristics, with downstream consequences for tablet burden, patient adherence, and serum phosphorus control in clinical settings.

Lanthanum Carbonate Hydroxide (CAS 198017-16-2) – Quantified Differentiation Evidence vs. Closest Analogs and In-Class Alternatives


Surface Area and Particle Morphology: LCH (Non-Alkali Route) vs. Prior Art LCH (Sodium Carbonate Route)

Lanthanum carbonate hydroxide (LCH) synthesized via the non-alkali metal carbonate route (present invention, US 11,406,663) exhibits a 2- to 3-fold higher surface area compared to prior art LCH produced using sodium carbonate, along with a fundamentally different particle morphology (spherical primary particles vs. needles and plates) and a distinct polymorph matching ICDD file 26-815 instead of ICDD 49-981 [1]. Additionally, the non-alkali route yields LCH with residual sodium content ≤ 0.5% by weight (alkali-metal basis), whereas prior art LCH contains up to 1% sodium originating from the sodium-containing precursors used [1]. This reduced alkali content is therapeutically relevant because chronic sodium loading is undesirable in end-stage renal disease patients [1].

Hyperphosphatemia Phosphate binder synthesis Nanotechnology-based phosphate binding

Phosphate Binding Kinetics at pH 3: Lanthanum Dioxycarbonate (LDOC) Derived from LCH vs. Lanthanum Tricarbonate Tetrahydrate

LDOC prepared by calcination of LCH (Example 5 of the '782 patent) demonstrates markedly faster phosphate binding kinetics compared to lanthanum tricarbonate tetrahydrate at gastric pH. At 10 minutes in pH 3 conditions, LDOC bound approximately 70–80% of available phosphate, whereas lanthanum tricarbonate tetrahydrate bound only about 40% [1]. However, this kinetic advantage of prior art LDOC was found to be pH-dependent, with binding slowing as pH increased [1]. The LCH of the present invention, when calcined under controlled conditions (440–640 °C, preferably ~550 °C), yields an LDOC with consistent phosphate binding kinetics across the full pH range encountered in the GI tract [1].

Hyperphosphatemia In vitro phosphate binding Binding kinetics

Phosphate Binding Affinity (K₁) Across GI pH Range: Lanthanum Carbonate vs. Sevelamer Hydrochloride

In a direct head-to-head in vitro Langmuir equilibrium binding study, lanthanum carbonate (LC; Fosrenol®) demonstrated a phosphate binding affinity K₁ of 6.1 ± 1.0 mM⁻¹ that was completely independent of pH across the range 3–7 [1]. In contrast, sevelamer hydrochloride (SH; Renagel®) exhibited a pH-dependent K₁ of 1.5 ± 0.8 mM⁻¹ at pH 5–7, dropping precipitously to 0.025 ± 0.002 mM⁻¹ at pH 3—more than 200-fold lower than LC [1]. Furthermore, in the presence of 30 mM bile salts (simulating intestinal conditions), SH lost approximately 50% of its bound phosphate through competing anion displacement, whereas LC showed no detectable phosphate displacement [1].

Hyperphosphatemia Phosphate binding affinity Langmuir isotherm

In Vivo Dietary Phosphate Absorption Reduction: Lanthanum Carbonate vs. Sevelamer Carbonate in Healthy Volunteers

In a single-dose balance study in healthy volunteers, lanthanum carbonate 1,000 mg reduced dietary phosphate absorption by 45%, compared to only a 21% reduction achieved by sevelamer carbonate 2,400 mg—despite the sevelamer dose being 2.4-fold higher by mass [1]. This demonstrates that lanthanum-based binders achieve more than double the per-gram phosphate absorption reduction compared to sevelamer carbonate under physiologically relevant, meal-stimulated conditions.

Hyperphosphatemia Phosphate absorption In vivo balance study

Phosphate-Binding Equivalent Dose Volume: Oxylanthanum Carbonate (LCH-Derived) vs. Lanthanum Carbonate (Fosrenol®)

Oxylanthanum carbonate (OLC), the LCH-derived swallowable tablet formulation, requires a dose volume of only 2.3 cm³ to bind an equivalent amount of phosphate as 8.0 cm³ of conventional chewable lanthanum carbonate (LC; Fosrenol®) for a 1,000 mg active moiety dose [1]. This represents a 71.25% reduction in pill volume. In a randomized, two-way crossover bioequivalence study in 80 healthy subjects, OLC demonstrated pharmacodynamic equivalence to LC, with least squares mean change in urinary phosphate excretion of –320.4 mg/day (90% CI: –349.7, –291.0) for OLC vs. –324.0 mg/day (90% CI: –353.3, –294.7) for LC; the between-group difference was 3.6 mg/day (90% CI: –37.8, 45.1), confirming bioequivalence [1].

Hyperphosphatemia Pill burden Dose volume Bioequivalence

Real-World Tablet Burden and Cost: Lanthanum Carbonate Monotherapy vs. Sevelamer Hydrochloride/Carbonate Monotherapy

In a real-world, retrospective cohort analysis of dialysis-dependent patients converted between sevelamer hydrochloride/carbonate (SH/C) and lanthanum carbonate (LC) monotherapies, LC was associated with a mean tablet burden reduction of 6.6 tablets per day compared to SH/C (95% CI: –7.1 to –6.0; P < 0.0001) [1]. Mean monthly binder cost per patient was also directionally lower for LC ($1,006.20) compared to SH/C ($1,080.40) [1]. In a separate German study, LC monotherapy reduced mean daily tablet burden to 3.0 tablets per day, a ~50% reduction from pre-study phosphate binder regimens [2].

Hyperphosphatemia Tablet burden Health economics Real-world evidence

Lanthanum Carbonate Hydroxide (CAS 198017-16-2) – Evidence-Backed Procurement and Research Application Scenarios


API Intermediate for Next-Generation Low-Volume Phosphate Binder Tablets (505(b)(2) Pathway)

Lanthanum carbonate hydroxide (LCH) synthesized via the non-alkali route is the critical precursor for oxylanthanum carbonate (OLC), a swallowable, low-pill-volume phosphate binder that has demonstrated pharmacodynamic bioequivalence to Fosrenol® while reducing dose volume by 71% (2.3 vs. 8.0 cm³ per 1,000 mg dose) [1]. Pharmaceutical manufacturers pursuing a 505(b)(2) NDA for hyperphosphatemia should prioritize LCH meeting the specifications of US 11,406,663 (ICDD 26-815 polymorph, sodium ≤ 0.5 wt%, spherical morphology) to ensure the resulting LDOC/OLC achieves the target phosphate binding kinetics and tablet dimensions that differentiate it from generic lanthanum carbonate hydrate chewable tablets.

Formulation Development Targeting Phosphate Binding at Variable GI pH with Bile Salt Resistance

For research programs developing phosphate binders intended to function across the full gastrointestinal pH range, LCH-derived compounds offer a unique combination of pH-independent phosphate binding affinity (K₁ = 6.1 mM⁻¹, invariant from pH 3 to 7) and complete resistance to bile salt displacement (0% phosphate loss at 30 mM bile salts) [2]. This contrasts sharply with sevelamer-based binders, which lose >200-fold binding affinity at gastric pH and shed ~50% of bound phosphate in the presence of intestinal bile salts [2]. Formulators should select LCH as the starting material when the target product profile requires gastric phosphate binding that persists through the duodenal transition without competing anion interference.

Health-Economic Procurement for Dialysis Provider Networks and Integrated Delivery Systems

Real-world evidence demonstrates that conversion from sevelamer to lanthanum-based monotherapy reduces daily tablet burden by 6.6 tablets (P < 0.0001) with a directionally lower monthly per-patient cost [3]. For dialysis chains and integrated delivery networks managing large ESRD populations, procurement of LCH-derived phosphate binders (OLC or LC) should be evaluated against total cost of care models that incorporate adherence-related outcomes. The 6.6-tablet/day reduction translates to approximately 2,409 fewer tablets per patient per year, a difference that directly impacts nursing administration time, patient satisfaction, and phosphate control rates.

In Vitro Phosphate Binding Screening and QC Release Testing for LCH Batches

Quality control laboratories and CROs performing batch release testing of LCH as an API intermediate should implement phosphate binding kinetic assays at multiple pH points (pH 3 and pH 6–7), as the key differentiation of improved LCH (ICDD 26-815, low sodium) is the consistency of binding kinetics across the GI pH range, in contrast to prior art LDOC which showed pH-dependent kinetic slowing [4]. FTIR spectroscopy in the fingerprint region (1,000–600 cm⁻¹) can additionally distinguish La(OH)CO₃ (peaks at 872, 848, 778, 707 cm⁻¹) from La₂(CO₃)₃·8H₂O (peaks at 850, 747, 679 cm⁻¹) with sensitivity down to 1 wt% LCH impurity using second derivative methods [5], providing a rapid identity and purity check orthogonal to XRD.

Quote Request

Request a Quote for Lanthanum carbonate hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.